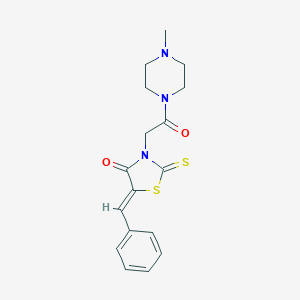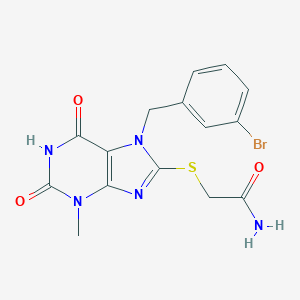
(Z)-5-ベンジリデン-3-(2-(4-メチルピペラジン-1-イル)-2-オキソエチル)-2-チオキソチアゾリジン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H19N3O2S2 and its molecular weight is 361.5g/mol. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-benzylidene-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬
この化合物は、フェニルピペラジン類 に属します。 フェニルピペラジン骨格を含む化合物であり、ピペラジンがフェニル基に結合したものです 。 このクラスの化合物は、創薬における可能性について広く研究されています 。 具体的には、この化合物はS100Bタンパク質 を標的としており、これは多くの生物学的プロセスに関与しており、がんや神経変性疾患を含むいくつかの疾患に関与していると考えられています 。
非線形光学(NLO)材料
この化合物は、非線形光学(NLO)材料 としての可能性が研究されています。 NLO材料は、フォトニクス、電気光学変調、周波数混合、光スイッチング、光データストレージ、エネルギー貯蔵デバイスにおける用途により、効率的な光学デバイスの設計と開発に不可欠です 。 この化合物は、強いNLO応答を示すことがわかり、電気光学デバイス製造のための潜在的な候補となっています 。
電気光学デバイス製造
この化合物は、電気光学デバイスの製造 の適性を調査するために合成および結晶化されました。 この化合物は、低い誘電率と誘電損失を示し、欠陥が少なく、育成された結晶の品質が高いことを示しています
特性
IUPAC Name |
(5Z)-5-benzylidene-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c1-18-7-9-19(10-8-18)15(21)12-20-16(22)14(24-17(20)23)11-13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3/b14-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOCDZNOMLSLQC-KAMYIIQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[Benzenesulfonyl-(4-fluoro-phenyl)-amino]-N-(2,4-dimethoxy-phenyl)-acetamide](/img/structure/B415538.png)
![2-[Benzenesulfonyl-(4-fluoro-phenyl)-amino]-N-furan-2-ylmethyl-acetamide](/img/structure/B415540.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B415541.png)
![N-(2-furylmethyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415545.png)
![2-(4-Isobutoxy-benzylidene)-benzo[b]thiophen-3-one](/img/structure/B415546.png)
![2-[4-nitro(phenylsulfonyl)anilino]-N-[2-({[4-nitro(phenylsulfonyl)anilino]acetyl}amino)phenyl]acetamide](/img/structure/B415548.png)
![N-(2,5-dimethoxyphenyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415549.png)
![N-(4-fluorophenyl)-2-[4-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B415550.png)

![2-[4-(allyloxy)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B415552.png)
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-heptyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415553.png)

![4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B415557.png)

